molecular formula C12H10O4 B11949120 4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione CAS No. 55054-47-2

4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione

Cat. No.: B11949120
CAS No.: 55054-47-2
M. Wt: 218.20 g/mol
InChI Key: MHUKENDPGXRGIQ-UHFFFAOYSA-N
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Description

4-Oxatetracyclo[54202,608,11]tridec-12-ene-3,5,9-trione is a complex organic compound characterized by its unique tetracyclic structure

Chemical Reactions Analysis

4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione involves its interaction with various molecular targets. The compound’s effects are mediated through pathways that involve retro-Diels–Alder reactions, which play a crucial role in its pyrolysis mechanism . These reactions lead to the formation of smaller, more reactive intermediates that can further interact with other molecules.

Properties

CAS No.

55054-47-2

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione

InChI

InChI=1S/C12H10O4/c13-7-3-6-4-1-2-5(8(6)7)10-9(4)11(14)16-12(10)15/h1-2,4-6,8-10H,3H2

InChI Key

MHUKENDPGXRGIQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C=CC(C2C1=O)C4C3C(=O)OC4=O

Origin of Product

United States

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